molecular formula C20H25FN2O4S B2630149 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide CAS No. 920172-57-2

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide

Cat. No.: B2630149
CAS No.: 920172-57-2
M. Wt: 408.49
InChI Key: YZHJYSMJKMHEKL-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorine atom, a methoxyphenyl group, a morpholinoethyl group, and a methylbenzenesulfonamide moiety, making it a unique molecule with diverse chemical properties.

Scientific Research Applications

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the methoxyphenyl intermediate: This step involves the reaction of 3-methoxyphenylamine with an appropriate reagent to introduce the morpholinoethyl group.

    Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-(3-methoxyphenyl)ethyl)aniline
  • 4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide

Uniqueness

4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-fluoro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4S/c1-15-12-17(21)6-7-20(15)28(24,25)22-14-19(23-8-10-27-11-9-23)16-4-3-5-18(13-16)26-2/h3-7,12-13,19,22H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHJYSMJKMHEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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